5-Chloro-3-(oxan-4-yl)-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-(oxan-4-yl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorine atom and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(oxan-4-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(oxan-4-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 5-amino-3-(oxan-4-yl)-1,2,4-thiadiazole and 5-thio-3-(oxan-4-yl)-1,2,4-thiadiazole.
Oxidation Reactions: Products include this compound sulfoxide and sulfone.
Reduction Reactions: Products include dihydro-5-chloro-3-(oxan-4-yl)-1,2,4-thiadiazole.
Scientific Research Applications
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Agricultural Chemistry: The compound has been investigated for its herbicidal and fungicidal properties, making it a candidate for crop protection.
Material Science: It has been explored for use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(oxan-4-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. In agricultural applications, it may interfere with the metabolic pathways of weeds or fungi, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(oxan-4-yl)-1,2,4-oxadiazole
- 5-Chloro-3-(oxan-4-yl)-1,2,4-triazole
Uniqueness
5-Chloro-3-(oxan-4-yl)-1,2,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to oxadiazole and triazole analogs
Properties
IUPAC Name |
5-chloro-3-(oxan-4-yl)-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c8-7-9-6(10-12-7)5-1-3-11-4-2-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRFLJOBRMEFDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NSC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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